

# Introduction: The Cornerstone of Controlled Lysine Incorporation

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## Compound of Interest

**Compound Name:** (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid

**Cat. No.:** B019650

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N $\alpha$ ,N $\epsilon$ -bis(tert-butoxycarbonyl)-L-lysine, commonly abbreviated as Boc-Lys(Boc)-OH, is a pivotal amino acid derivative in the field of chemical biology and drug development. Its structure features the L-lysine backbone with both the alpha ( $\alpha$ ) and epsilon ( $\epsilon$ ) amino groups orthogonally protected by the acid-labile tert-butoxycarbonyl (Boc) group. This dual protection strategy is fundamental to its primary application in Boc-based Solid-Phase Peptide Synthesis (SPPS), where precise control over reactive sites is paramount to achieving the desired peptide sequence with high fidelity.[1][2]

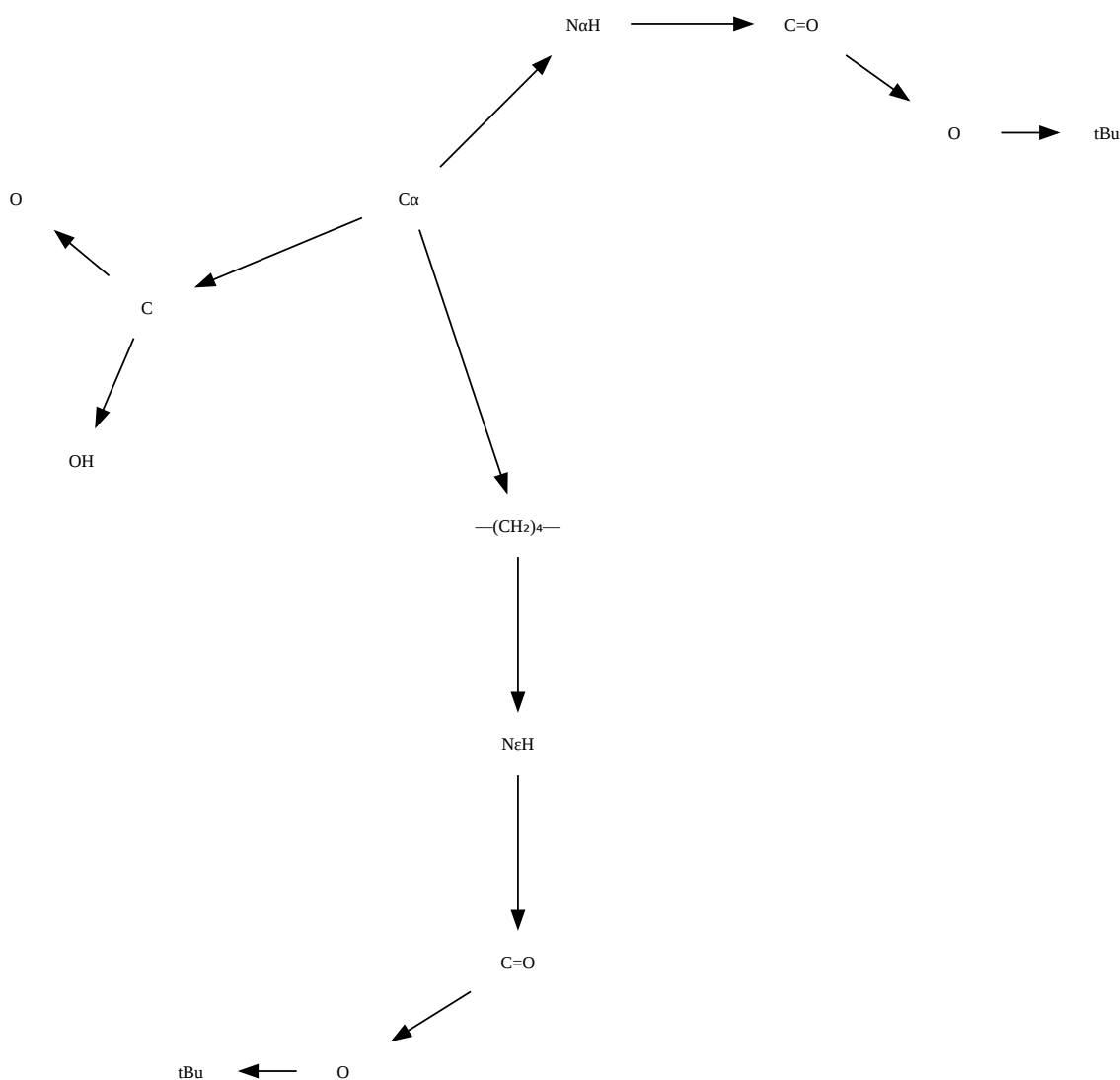
As a Senior Application Scientist, this guide aims to provide researchers and drug development professionals with a comprehensive understanding of the physical properties, technical specifications, and practical handling of Boc-Lys(Boc)-OH. We will delve into the causality behind its properties, providing not just data, but field-proven insights into its application and quality control.

## Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation for its correct application and the interpretation of analytical data.

Identifier	Value	Source(s)
Chemical Name	(2S)-2,6-Bis[[[(1,1-dimethylethoxy)carbonyl]amino]hexanoic acid	[3]
Synonyms	N-alpha,N-epsilon-diBoc-L-lysine, Boc-Lys(Boc)-OH	[4]
CAS Number	2483-46-7	[3][4][5]
Molecular Formula	C <sub>16</sub> H <sub>30</sub> N <sub>2</sub> O <sub>6</sub>	[4][6]
Molecular Weight	346.42 g/mol	[3][6]

The strategic placement of two bulky, non-polar Boc groups significantly influences the molecule's physical behavior, particularly its solubility and solid-state form.



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Caption: 2D schematic of the Boc-Lys(Boc)-OH molecule.

## Physicochemical Properties

The bulk properties of a reagent are critical for its handling, storage, and performance in a synthesis protocol. Unlike its DCHA salt, which is a stable, crystalline powder, the free acid form of Boc-Lys(Boc)-OH presents unique physical characteristics.

Property	Specification	Rationale and Scientific Insight
Appearance	White to off-white low-melting solid or clear oil.[3]	The presence of two bulky t-butyl groups and the flexible hexanoic acid chain disrupts crystal lattice formation, often preventing it from forming a stable, high-melting point solid. This is a common trait for highly protected amino acids.
Solubility	Soluble in methanol, chloroform, ether, and ethyl acetate.[3]	The molecule possesses both polar (carboxylic acid) and non-polar (Boc groups, alkyl chain) regions, rendering it soluble in a range of polar organic solvents. This solubility is essential for preparing coupling solutions in SPPS and for purification via extraction.[3][7]
Optical Rotation	$[\alpha]_{20/D}$ : -3.22° (c=5, MeOH)	This value is a critical specification for ensuring enantiomeric purity. A deviation from this value would indicate either racemization during synthesis or the presence of the D-enantiomer, which would be catastrophic for the biological activity of the final peptide.
Storage	Store in a freezer under -20°C, sealed in a dry environment.[3][5]	The primary degradation pathway is acid-catalyzed hydrolysis of the Boc groups. Cold and dry conditions significantly slow this process,

preserving the material's integrity. The hygroscopic nature of the carboxylic acid also necessitates protection from moisture.

## Quality Specifications and Analytical Control

To ensure reproducible success in peptide synthesis, Boc-Lys(Boc)-OH must adhere to stringent quality specifications. The absence of impurities, particularly those with unprotected amino groups or from different enantiomers, is non-negotiable.

Parameter	Specification	Method
Purity	≥98%	HPLC
Identity	Conforms to structure	<sup>1</sup> H NMR, Mass Spectrometry
Enantiomeric Purity	≥99.5% L-isomer	Chiral HPLC or Optical Rotation
Water Content	≤0.5%	Karl Fischer Titration

## High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of amino acid derivatives. The method separates the main compound from any synthesis-related impurities or degradation products.

Exemplar HPLC Protocol:

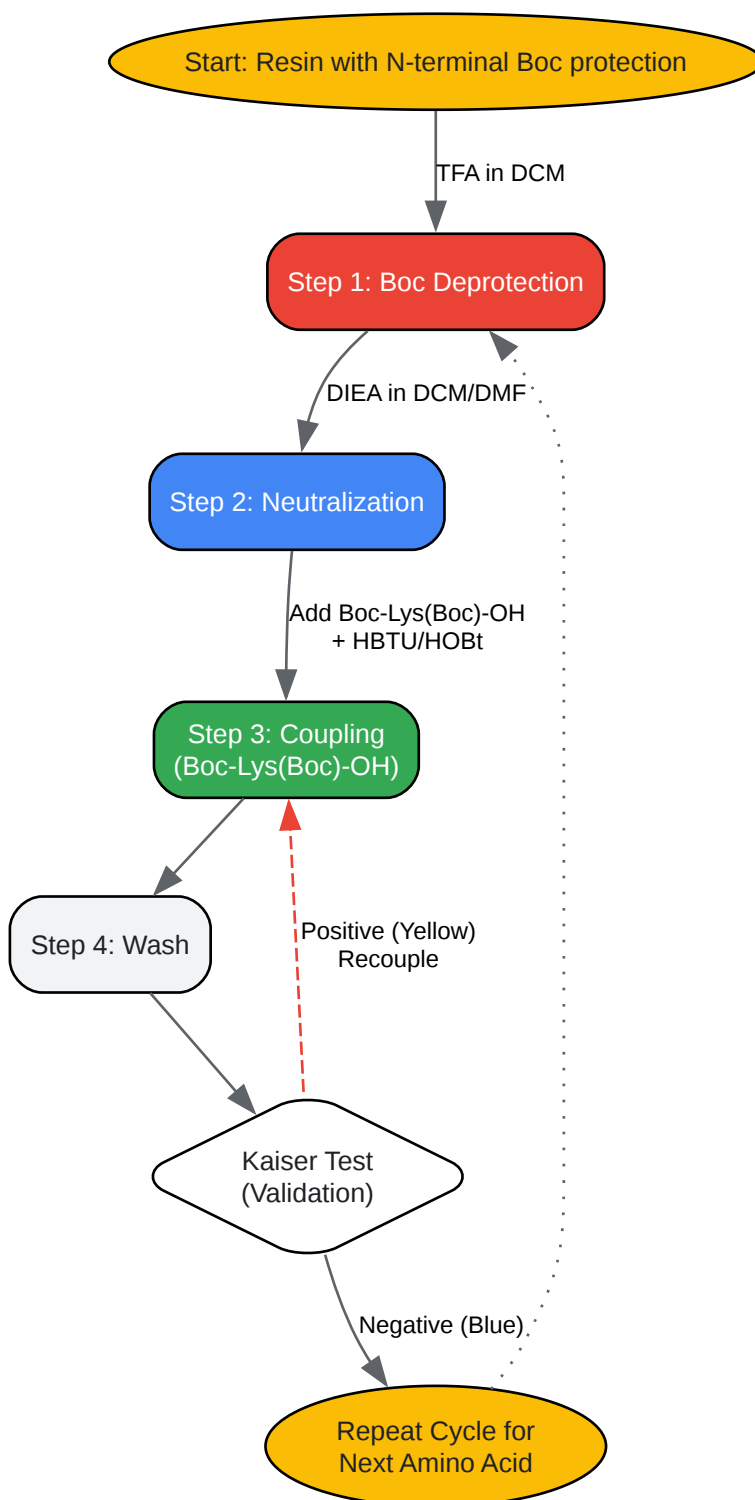
- System Preparation:
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
  - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
  - Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

- Rationale: TFA acts as an ion-pairing agent, sharpening peak shape by protonating the carboxylic acid and any free amines. The C18 stationary phase effectively retains the non-polar Boc-protected lysine.
- Sample Preparation:
  - Accurately weigh ~1 mg of Boc-Lys(Boc)-OH.
  - Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.
  - Rationale: The chosen solvent must fully dissolve the sample and be compatible with the mobile phase to prevent sample precipitation on the column.
- Chromatographic Conditions:
  - Gradient: 5% to 95% Mobile Phase B over 20 minutes.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV at 214 nm.
  - Rationale: A gradient elution is necessary to elute the highly retained main compound and separate it from potentially more polar impurities. Detection at 214 nm is standard for peptide bonds and protected amino acids.
- Data Analysis:
  - Integrate all peaks in the chromatogram.
  - Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

## Core Application: Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-Lys(Boc)-OH is a foundational reagent for SPPS protocols that utilize the Boc protection strategy.<sup>[8]</sup> This approach is particularly advantageous for synthesizing complex or

hydrophobic peptides.[2] The entire process is a cycle of deprotection, neutralization, and coupling.



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Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis.

## Step-by-Step Boc-SPPS Protocol for Lysine Incorporation

- **Resin Preparation:** Swell the peptide-resin (bearing a free N-terminal amine from the previous cycle) in dichloromethane (DCM).
- **Boc Deprotection:** Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes. This cleaves the N-terminal Boc group, exposing the free amine as a trifluoroacetate salt.
  - **Causality:** The Boc group is designed to be labile to moderate acid, while side-chain protecting groups (in traditional Boc chemistry) are stable, ensuring selective deprotection. [\[1\]](#)
- **Neutralization:** Wash the resin thoroughly with DCM, followed by treatment with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) to neutralize the ammonium salt and generate the free amine.
  - **Causality:** The coupling reaction requires a nucleophilic free amine. The bulky base DIEA is used because it is non-nucleophilic and less likely to cause side reactions.
- **Coupling:** In a separate vessel, pre-activate Boc-Lys(Boc)-OH (2-4 equivalents) with a coupling reagent such as HBTU/HOBt in the presence of DIEA in DMF. Add this activation mixture to the neutralized resin and allow it to react for 1-2 hours.
  - **Causality:** The carboxylic acid is converted to a highly reactive ester, which readily acylates the resin-bound free amine to form a new peptide bond.
- **Validation & Washing:** Wash the resin extensively with DMF and DCM. Perform a qualitative Kaiser test. A negative result (beads remain colorless or blue) confirms the absence of free primary amines and indicates a complete coupling reaction. If the test is positive, the coupling step should be repeated.

## Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed.

- Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes. In case of contact, rinse thoroughly with water.[9][10]
- Storage: Store according to the specifications in Section 2 to ensure long-term stability. Keep the container tightly sealed.[3][5]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

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